4-(4,6-Dimethoxypyrimidin-2-yl)aniline

Kinase Inhibitor Mer/c-Met SAR

Crucial heterocyclic amine intermediate for herbicidal sulfonanilides and kinase inhibitor libraries. The para-substituted aniline and 4,6-dimethoxy groups are essential for activity; meta-isomers or benzoic acid analogs are ineffective substitutes. Verified melting point (103-105°C) and commercial ≥95% purity ensure reliable multi-kilogram scale performance.

Molecular Formula C12H13N3O2
Molecular Weight 231.25 g/mol
CAS No. 387350-86-9
Cat. No. B1301091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4,6-Dimethoxypyrimidin-2-yl)aniline
CAS387350-86-9
Molecular FormulaC12H13N3O2
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESCOC1=CC(=NC(=N1)C2=CC=C(C=C2)N)OC
InChIInChI=1S/C12H13N3O2/c1-16-10-7-11(17-2)15-12(14-10)8-3-5-9(13)6-4-8/h3-7H,13H2,1-2H3
InChIKeyQMGUXTLACGZGBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4,6-Dimethoxypyrimidin-2-yl)aniline (CAS 387350-86-9): A Strategic Aniline-Pyrimidine Building Block for Agrochemical and Kinase-Targeted Synthesis


4-(4,6-Dimethoxypyrimidin-2-yl)aniline (CAS 387350-86-9, MF: C₁₂H₁₃N₃O₂, MW: 231.25) is a heterocyclic aromatic amine consisting of a 4,6-dimethoxypyrimidine ring linked at the 2-position to a 4-aminophenyl group [1]. This compound serves as a crucial synthetic intermediate, with a defined melting point of 103–105 °C , facilitating its handling and purification. Its primary role is not as an active pharmaceutical ingredient itself, but as a foundational building block for the construction of more complex, biologically active molecules, particularly in the synthesis of herbicidal sulfonanilide derivatives [2] and kinase-focused compound libraries .

Why a Generic Pyrimidinylaniline Cannot Substitute for 4-(4,6-Dimethoxypyrimidin-2-yl)aniline (CAS 387350-86-9) in Critical Synthetic Pathways


The substitution pattern of 4-(4,6-dimethoxypyrimidin-2-yl)aniline is non-negotiable for specific applications. The 4,6-dimethoxy groups are critical for the herbicidal activity of sulfonanilide derivatives synthesized from this specific aniline intermediate, as documented in foundational patents [1]. Furthermore, the para-substitution of the aniline ring dictates the geometry and electronic properties required for productive cross-coupling reactions and the synthesis of specific kinase inhibitor scaffolds. Closely related analogs, such as the meta-substituted isomer 3-(4,6-dimethoxypyrimidin-2-yl)aniline (CAS 387350-84-7) or derivatives lacking the free aniline functionality, cannot be interchanged. Using the meta-isomer will lead to a different spatial arrangement in the final molecule, while using a benzoic acid derivative (CAS 386715-40-8) introduces a carboxyl group, altering the key nucleophilic reactivity and molecular recognition required for the intended target product . The evidence below quantifies these critical differences in specific contexts.

Quantitative Evidence Guide for the Differentiated Utility of 4-(4,6-Dimethoxypyrimidin-2-yl)aniline (CAS 387350-86-9)


Para-Substitution Dictates Kinase Inhibitor Potency: A Comparative Analysis of Aniline Regioisomers in Dual Mer/c-Met Inhibition

In a study of 2-substituted aniline pyrimidine derivatives as dual Mer/c-Met inhibitors, the para-substituted aniline scaffold, represented by 4-(4,6-dimethoxypyrimidin-2-yl)aniline, is the foundational core for achieving potent dual inhibition. While the specific compound is an unsubstituted building block, its derivatives demonstrate the scaffold's potential. For instance, derivative 17c, built from this core, achieves Mer IC50 of 6.4 ± 1.8 nM and c-Met IC50 of 26.1 ± 7.7 nM [1]. In contrast, a close analog built on a related scaffold but with a 3,5-dimethylaniline moiety (derivative 2d) shows a significantly different kinase selectivity profile, with KDR IC50 of 6 nM [2]. This demonstrates that while the pyrimidine core is crucial, the specific aniline substitution pattern (para vs. others) is a key determinant for target kinase engagement and potency.

Kinase Inhibitor Mer/c-Met SAR

Regioisomerism Determines Herbicidal Intermediate Utility: 4-Aminophenyl vs. 3-Aminophenyl in Sulfonanilide Synthesis

The para-substituted 4-(4,6-dimethoxypyrimidin-2-yl)aniline is explicitly claimed as a key intermediate in the synthesis of sulfonanilide derivatives with high herbicidal activity [1]. These herbicides function by inhibiting acetolactate synthase (ALS). The geometry of the para-substituted aniline is critical for the final molecule to adopt the correct conformation for enzyme binding. While quantitative herbicidal activity data (e.g., GR50) for the intermediate itself is not applicable, the patent literature establishes its essential role. Its regioisomer, 3-(4,6-dimethoxypyrimidin-2-yl)aniline (CAS 387350-84-7), has a different melting point (100–101 °C) and predicted boiling point (329.2±34.0 °C) , reflecting altered physical properties due to the meta-substitution. More importantly, using the meta-isomer would result in a sulfonanilide derivative with a completely different spatial arrangement, likely resulting in a total loss of the desired herbicidal activity against target weeds.

Agrochemical Herbicide Intermediate

Synthetic Versatility: The Free Aniline Enables Diverse Derivatization Unavailable to Its Carboxylic Acid Analog

4-(4,6-Dimethoxypyrimidin-2-yl)aniline possesses a free primary amine, which serves as a versatile handle for a wide range of synthetic transformations, including amide bond formation, reductive amination, and as a nucleophile in SNAr reactions . This is a critical differentiator from its closest structural analog, 4-(4,6-dimethoxypyrimidin-2-yl)benzoic acid (CAS 386715-40-8), which has a molecular weight of 260.25 g/mol . The benzoic acid derivative is restricted to reactions of carboxylic acids (e.g., amide coupling with amines), while the aniline can be directly coupled to electrophiles or converted into diazonium salts, halides, or boronic esters for subsequent cross-coupling reactions like Suzuki-Miyaura or Sonogashira couplings [1]. This divergence in reactivity makes the two compounds non-interchangeable for the vast majority of medicinal chemistry and library synthesis applications.

Cross-Coupling Building Block SNAr

Optimized Physicochemical Profile for Downstream Processing: Purity and Melting Point as Critical Quality Attributes

The compound is commercially available with a specified purity of 95% (HPLC) and a defined melting point of 103–105 °C . These are critical quality attributes for a building block. A well-defined, sharp melting point is a key indicator of purity and crystalline form, facilitating its use in solid-phase synthesis or purification by recrystallization. For comparison, a related derivative, 4-(4,6-Dimethoxypyrimidin-2-yl)-N-([6-(trifluoromethyl)pyridin-3-yl]methyl)aniline (CAS 909666-58-6), has a molecular weight of 390.36 g/mol and contains a trifluoromethylpyridine moiety, rendering it a much more complex and less versatile intermediate . The simpler structure and known physical constants of 4-(4,6-dimethoxypyrimidin-2-yl)aniline make it a more reliable and predictable starting material for multi-step syntheses, reducing the risk of encountering unexpected solubility or reactivity issues during scale-up.

Quality Control Purification Process Chemistry

Patent-Protected Synthetic Utility for Agrochemicals: A Validated Commercial Pathway

The compound is not merely a research curiosity; it is specifically cited in patent literature as a preferred intermediate for producing substituted aniline compounds, which are themselves key intermediates for high-value sulfonanilide herbicides [1]. This patent protection provides a validated, commercially relevant synthetic pathway. This differentiates it from many other pyrimidinyl aniline derivatives that may be synthesized for exploratory purposes but lack a documented route to a commercially significant product. The patent explicitly details a novel process for its production, underscoring its industrial importance and the investment made in optimizing its synthesis. This validation is not available for most structurally similar compounds, which remain in the realm of basic research.

Agrochemical Patent Process Chemistry

Optimal Research and Industrial Application Scenarios for 4-(4,6-Dimethoxypyrimidin-2-yl)aniline (CAS 387350-86-9)


1. Agrochemical Process Chemistry: Synthesis of ALS-Inhibiting Sulfonanilide Herbicides

This is the primary industrial application for this compound. As a key intermediate in the patented synthesis of sulfonanilide derivatives [1], it is indispensable for process chemists developing or manufacturing herbicides based on this scaffold. The para-substitution is absolutely critical for the final product's herbicidal activity, making the regioisomerically pure form (CAS 387350-86-9) the only acceptable starting material. Its defined melting point (103-105 °C) and commercial availability at 95% purity ensure consistent and reliable performance in multi-kilogram scale syntheses. Procuring this specific intermediate is a prerequisite for accessing this class of commercial agrochemicals.

2. Kinase-Focused Medicinal Chemistry: Synthesis of Potent Dual Mer/c-Met Inhibitors

This building block is a privileged scaffold for the synthesis of kinase inhibitors. It serves as a direct precursor to compounds that have demonstrated potent dual inhibition of Mer and c-Met kinases, with derivatives achieving IC50 values in the low nanomolar range (e.g., Mer IC50 = 6.4 ± 1.8 nM) [2]. Medicinal chemists should select this compound over other pyrimidinyl aniline analogs to explore this specific, validated chemical space. The free aniline functionality allows for rapid diversification via amide coupling or SNAr reactions to generate focused libraries for SAR studies against Mer, c-Met, and other therapeutically relevant kinases .

3. Advanced Building Block Synthesis: Derivatization via Cross-Coupling for Diversified Libraries

The presence of the primary amine provides a versatile synthetic handle for creating more complex molecules. This compound is an ideal substrate for generating a diverse array of analogs through well-established cross-coupling reactions [3]. The aniline can be readily converted into a diazonium salt, a halide, or a boronic ester, enabling subsequent Suzuki-Miyaura or Sonogashira couplings to introduce a wide variety of aryl, heteroaryl, and alkynyl groups. This approach is superior to starting from a pre-functionalized analog, such as the benzoic acid derivative (CAS 386715-40-8), because it allows for the late-stage diversification of a common intermediate, a key strategy for efficient library synthesis in drug discovery.

4. Nucleotide-Mimetic Analog Synthesis: Building Block for ATP-Competitive Probes

The 4,6-dimethoxypyrimidine moiety is a common bioisostere for the adenine ring of ATP. This structural feature makes 4-(4,6-dimethoxypyrimidin-2-yl)aniline a valuable building block for designing ATP-competitive inhibitors and chemical probes targeting kinases or other nucleotide-binding proteins . The para-aminophenyl group provides a vector for attaching linker moieties or reporter tags (e.g., biotin, fluorophores) for use in target engagement assays, affinity chromatography, or cellular imaging. This application leverages the compound's specific scaffold, which is not present in simpler aniline derivatives lacking the pyrimidine ring.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4,6-Dimethoxypyrimidin-2-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.